Azetidine-3-carbaldehyde,trifluoroaceticacid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

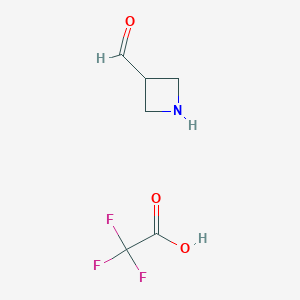

Azetidine-3-carbaldehyde, trifluoroacetic acid is a compound that combines the structural features of azetidine, a four-membered nitrogen-containing heterocycle, with trifluoroacetic acid, a strong organic acid. This compound is known for its unique reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for azetidine-3-carbaldehyde, trifluoroacetic acid are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are common practices in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Azetidine-3-carbaldehyde, trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields azetidine-3-carboxylic acid, while reduction yields azetidine-3-methanol .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Azetidine-3-carbaldehyde, trifluoroacetic acid serves as a versatile building block in organic synthesis. It is used to create complex molecules through various chemical reactions, including nucleophilic additions and cyclization reactions.

2. Medicinal Chemistry

- The compound has been explored for its therapeutic potential in drug discovery. Its structural characteristics allow it to interact with biological targets, making it a candidate for developing new drugs .

3. Biological Research

- Investigations into the biological activity of this compound reveal its potential as an enzyme inhibitor and in receptor binding studies. It has shown promise in enhancing the cytotoxic effects of radiotherapy, particularly in hepatoma cells.

4. Material Science

- In industrial applications, azetidine derivatives are utilized in the development of new materials and chemical processes due to their unique properties and reactivity patterns.

Case Studies

Case Study 1: Peptide Stability Enhancement

- Objective : Evaluate the stability of peptides modified with azetidine-3-carbaldehyde, trifluoroacetic acid.

- Methodology : Peptides synthesized with modifications were subjected to stability tests.

- Findings : Modified peptides exhibited increased resistance to enzymatic degradation compared to unmodified counterparts, highlighting the utility of this compound in peptide design.

Case Study 2: Radiosensitization in Hepatoma Cells

- Objective : Assess the radiosensitizing effects of azetidine-3-carbaldehyde on hepatoma cells.

- Methodology : Hepatoma cells were treated with the compound prior to exposure to X-rays.

- Findings : Results indicated a significant increase in cell death rates compared to controls, suggesting that this compound enhances the efficacy of radiotherapy.

Mecanismo De Acción

The mechanism of action of azetidine-3-carbaldehyde, trifluoroacetic acid involves its reactivity due to the ring strain of the azetidine ring and the electron-withdrawing effect of the trifluoroacetic acid group. These features make the compound highly reactive and capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.

Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and reactivity.

Uniqueness

Azetidine-3-carbaldehyde, trifluoroacetic acid is unique due to its combination of the azetidine ring and the trifluoroacetic acid group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in various chemical and pharmaceutical applications .

Actividad Biológica

Azetidine-3-carbaldehyde, when combined with trifluoroacetic acid (TFA), forms a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, including its effects on cellular processes, structure-activity relationships, and potential therapeutic applications.

Antiproliferative Effects

Recent studies have demonstrated significant antiproliferative activity of azetidine derivatives in various cancer cell lines. For instance, compounds derived from azetidine structures exhibited notable inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. These compounds were shown to interact with tubulin, destabilizing its polymerization and leading to cell cycle arrest and apoptosis in treated cells .

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 9q | MCF-7 | 23 |

| 10p | MDA-MB-231 | 33 |

| CA-4 | MCF-7 | 3.9 |

The mechanism underlying the antiproliferative effects is primarily attributed to the interaction of azetidine derivatives with tubulin at the colchicine-binding site. This interaction inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Flow cytometry analyses confirmed that treatment with these compounds led to G2/M phase arrest in cancer cells, indicating a disruption in normal cell cycle progression .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have been pivotal in identifying key functional groups that enhance biological activity. Modifications on the azetidine ring have shown varying degrees of potency against cancer cells. For example, the introduction of specific substituents at the N-1 position significantly improved the antiproliferative activity of the azetidine derivatives .

Table 2: Summary of SAR Findings

| Modification | Activity Change |

|---|---|

| N-1 Substituent | Increased potency |

| Azetidine Amides | Improved MIC activity |

| Hydroxyl Groups | Enhanced solubility |

Case Study: Tuberculosis Treatment

In a significant study focusing on tuberculosis (TB), azetidine derivatives were evaluated for their inhibitory effects on the M. tuberculosis Pks13 enzyme. Compounds containing azetidine rings demonstrated improved potency against this target, showing potential as novel TB treatments. The most potent analogs exhibited sub-micromolar IC50 values and displayed enhanced stability in biological systems .

Case Study: Anticancer Properties

Another case study highlighted the anticancer properties of azetidine derivatives in triple-negative breast cancer (TNBC) models. The compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. This dual mechanism underscores their therapeutic potential in treating aggressive cancer types .

Propiedades

IUPAC Name |

azetidine-3-carbaldehyde;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.C2HF3O2/c6-3-4-1-5-2-4;3-2(4,5)1(6)7/h3-5H,1-2H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLUDYIFVPGMBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.